An In-Depth Technical Guide to Biotin-Labeled Deoxycytidine Triphosphate (Biotin-dCTP)
An In-Depth Technical Guide to Biotin-Labeled Deoxycytidine Triphosphate (Biotin-dCTP)
A Note on Nomenclature: The query for "Biotin-36-dc7ATP" likely contains a typographical error. The nomenclature for biotinylated nucleotides typically follows a pattern such as "Biotin-XX-dYTP," where "XX" denotes the length of the spacer arm in atoms and "Y" represents the specific nucleobase. Given this, this guide will focus on a representative and widely used molecule, Biotin-14-dCTP , as a surrogate to provide a comprehensive and technically accurate resource for researchers, scientists, and drug development professionals.
Introduction: The Power of Biotin in Molecular Biology
Biotin, a water-soluble B-complex vitamin, forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[] This exceptionally high binding affinity, characterized by a dissociation constant (Kd) in the range of 10⁻¹⁴ mol/L, provides the foundation for the biotin-avidin/streptavidin system, a versatile and robust tool in a vast array of molecular biology applications.[] Biotinylation, the process of covalently attaching biotin to a molecule of interest, allows for highly specific and sensitive detection, purification, and immobilization.[]
Biotinylated nucleotides, such as Biotin-dCTP, are essential reagents for the non-radioactive labeling of nucleic acids.[] These molecules can be enzymatically incorporated into DNA or RNA, enabling the synthesis of polynucleotide probes for various downstream applications.[2] The use of biotinylated probes offers significant advantages over traditional radioisotopic labeling, including enhanced safety by eliminating radioactive waste, greater stability leading to a longer shelf life of the probes, and increased versatility in their applications.[3]
Part 1: Core Directive - Unveiling the Molecular Architecture and Properties of Biotin-14-dCTP
Biotin-14-dCTP is a deoxycytidine triphosphate (dCTP) analog where a biotin molecule is attached to the N4-position of the cytosine base via a 14-atom spacer arm.[3][4] This specific design is critical for its functionality. The long spacer arm is crucial to minimize steric hindrance, thereby facilitating the efficient recognition and incorporation of the modified nucleotide by DNA polymerases during enzymatic labeling reactions.[5][6] This ensures that the bulky biotin moiety does not interfere with the polymerase's activity, allowing for effective probe synthesis.
The chemical structure of biotin itself consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, with a valeric acid side chain.[7][8] It is this valeric acid side chain that is typically utilized for conjugation to other molecules.
A clear understanding of the physicochemical properties of Biotin-14-dCTP is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula (Free Acid) | C₃₁H₅₄N₇O₁₆P₃S | [9] |
| Molecular Weight (Free Acid) | 905.78 g/mol | [9] |
| Purity | ≥ 95% (HPLC) | [9] |
| Form | Filtered solution in 10 mM Tris-HCl | [9] |
| Concentration | Typically 0.4 mM to 1.1 mM | [4][9] |
| pH | 7.5 ±0.5 | [9] |
| Spectroscopic Properties (λmax) | 272 nm | [9] |
Part 2: Scientific Integrity & Logic - The "Why" Behind the "How"
The synthesis of biotinylated nucleotides is a multi-step process that demands precision to ensure the final product's purity and functionality. A common strategy involves the use of biotinylating agents that react with specific functional groups on the nucleotide.[] For instance, N-hydroxysuccinimide (NHS)-activated biotin can be reacted with an amino-functionalized dCTP analog.[11]
Purification of the synthesized Biotin-14-dCTP is a critical self-validating step in ensuring experimental success. Techniques like ion-exchange chromatography or ion-pair reverse-phase high-performance liquid chromatography (HPLC) are employed to separate the desired biotinylated nucleotide from unreacted starting materials and byproducts.[11] The purity is typically assessed by reverse-phase HPLC to confirm a high percentage of the desired product.[3]
The choice of the linker arm length is a key consideration in the design of biotinylated nucleotides. While shorter linkers exist, a 14-atom spacer, as in Biotin-14-dCTP, provides an optimal distance between the biotin and the nucleotide.[9] This separation is crucial for several reasons:
-
Reduced Steric Hindrance: It allows DNA polymerases to access and incorporate the nucleotide into a growing DNA strand more efficiently.
-
Enhanced Avidin/Streptavidin Binding: The extended linker facilitates the binding of the large avidin or streptavidin proteins to the biotin moiety without being sterically hindered by the DNA backbone.
For certain applications, such as PCR, biotinylated nucleotides with the biotin moiety attached to the C5 position of cytidine, like Biotin-11-dCTP or Biotin-16-dCTP, may be recommended for use with specific polymerases like Taq polymerase.[9]
Biotin-labeled nucleotides are instrumental in a wide range of molecular biology techniques:[]
-
Nucleic Acid Hybridization Assays: Biotinylated DNA probes are widely used in Southern and Northern blotting, as well as in situ hybridization, to detect specific DNA or RNA sequences.
-
DNA Sequencing: The incorporation of biotin-labeled nucleotides allows for the tracking of DNA synthesis and more efficient analysis of DNA sequences.[]
-
Pull-Down Assays: These assays utilize biotinylated DNA fragments to selectively capture and study interacting proteins.[]
-
Microarrays: Biotinylated probes are essential for detecting and quantifying gene expression levels on DNA microarrays.[4]
Part 3: Visualization & Formatting - Bringing Theory to Practice
The enzymatic incorporation of Biotin-14-dCTP into DNA is a fundamental procedure. Common methods include nick translation, random primer labeling, and 3'-end labeling.
Workflow for Nick Translation:
Caption: Workflow for DNA labeling by nick translation.
Experimental Protocol: Nick Translation
-
Reaction Setup: In a microcentrifuge tube, combine the DNA template, DNase I, DNA Polymerase I, a mixture of dATP, dGTP, and dTTP, and Biotin-14-dCTP in the appropriate reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 15°C) for a specified period (e.g., 1-2 hours).
-
Enzyme Inactivation: Stop the reaction by adding a chelating agent like EDTA and/or by heat inactivation.
-
Probe Purification: Purify the biotin-labeled DNA probe from unincorporated nucleotides using methods such as ethanol precipitation or spin column chromatography.
The detection of biotinylated probes relies on the high-affinity interaction with avidin or streptavidin conjugated to a reporter molecule.
Detection Workflow:
Caption: Detection of biotinylated probes using a streptavidin-enzyme conjugate.
References
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Bio-Synthesis Inc. (2014, May 30). Biotinylated Oligonucleotide Synthesis Services. Retrieved from [Link]
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Shimkus, M., Levy, J., & Herman, T. (1985). A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns. Proceedings of the National Academy of Sciences, 82(9), 2593-2597. Retrieved from [Link]
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Olejnik, J., Krzymanska-Olejnik, E., & Rothschild, K. J. (1998). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. Nucleic acids research, 26(15), 3572-3576. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Biotin-14-dCTP. Retrieved from [Link]
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Lyphar Biotech. (2023, September 4). Chemical Structure and Physical Properties of Biotin. Retrieved from [Link]
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Jena Bioscience. (n.d.). Biotin-14-dCTP. Retrieved from [Link]
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Wikipedia. (n.d.). Biotin. Retrieved from [Link]
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